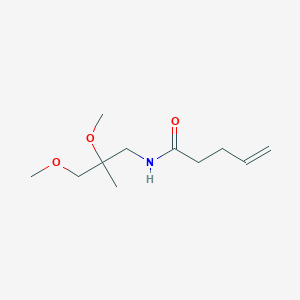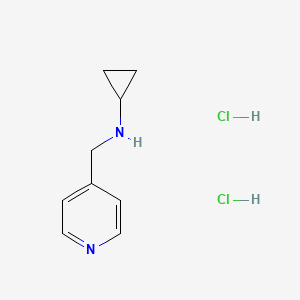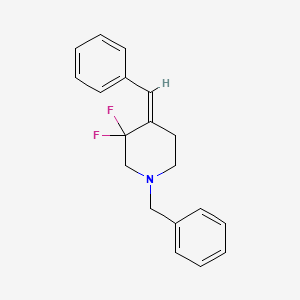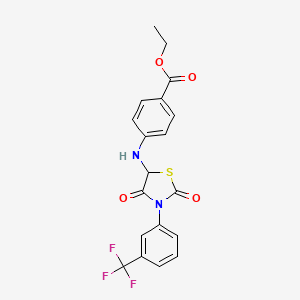![molecular formula C21H18N4O3S3 B2512786 N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040653-50-6](/img/no-structure.png)
N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O3S3 and its molecular weight is 470.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity Compounds related to N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide have shown promising antitumor activities. For instance, a study by Hafez and El-Gazzar (2017) demonstrated that similar compounds exhibited potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
Enzyme Inactivation in Cardiovascular Disease Treatment Another research by Moscovitz et al. (2018) found that a related compound, 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamide, showed potential as a treatment for cardiovascular disease by inactivating the human myeloperoxidase enzyme (Moscovitz et al., 2018).
Antiparkinsonian Activity In 2009, a study by Azam, Alkskas, and Ahmed explored derivatives of similar compounds for their antiparkinsonian activity in mice. These compounds were found to exhibit significant activity against Parkinson's disease, potentially opening avenues for new treatments (Azam, Alkskas, & Ahmed, 2009).
Antimicrobial Activity El Azab and Abdel-Hafez (2015) synthesized derivatives that displayed promising in vitro antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in combating microbial infections (El Azab & Abdel-Hafez, 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 2-methoxyaniline with ethyl 2-bromoacetate to form N-(2-methoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride to form N-(2-methoxyphenyl)glycine chloride, which is then reacted with sodium thiomethoxide to form N-(2-methoxyphenyl)glycine thiomethyl ester. The thiomethyl ester is then reacted with 2-(o-tolyl)thiourea to form the desired product.", "Starting Materials": [ "2-methoxyaniline", "ethyl 2-bromoacetate", "thionyl chloride", "sodium thiomethoxide", "2-(o-tolyl)thiourea" ], "Reaction": [ "2-methoxyaniline is reacted with ethyl 2-bromoacetate in the presence of a base to form N-(2-methoxyphenyl)glycine ethyl ester.", "N-(2-methoxyphenyl)glycine ethyl ester is then reacted with thionyl chloride to form N-(2-methoxyphenyl)glycine chloride.", "N-(2-methoxyphenyl)glycine chloride is then reacted with sodium thiomethoxide to form N-(2-methoxyphenyl)glycine thiomethyl ester.", "N-(2-methoxyphenyl)glycine thiomethyl ester is then reacted with 2-(o-tolyl)thiourea to form the desired product, N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
Numéro CAS |
1040653-50-6 |
Nom du produit |
N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide |
Formule moléculaire |
C21H18N4O3S3 |
Poids moléculaire |
470.58 |
Nom IUPAC |
N-(2-methoxyphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O3S3/c1-12-7-3-5-9-14(12)25-18-17(31-21(25)29)19(27)24-20(23-18)30-11-16(26)22-13-8-4-6-10-15(13)28-2/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27) |
Clé InChI |
GANIKRPPSWULON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4OC)SC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2512703.png)
![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512706.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2512707.png)


![2-(1-chloroethyl)-5-(furan-2-yl)-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2512712.png)
![[(1S,3R)-3-aminocyclohexyl]methanol;hydrochloride](/img/structure/B2512713.png)
![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2512714.png)
![methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2512716.png)
![2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2512717.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2512718.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2512722.png)
